molecular formula C22H30N6O2 B611671 Vesatolimod CAS No. 1228585-88-3

Vesatolimod

Número de catálogo B611671
Número CAS: 1228585-88-3
Peso molecular: 410.52
Clave InChI: VFOKSTCIRGDTBR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vesatolimod (also known as GS-9620) is an antiviral drug developed by Gilead Sciences . It acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system . It is used to stimulate the immune system, which can increase its ability to combat chronic viral infections .


Molecular Structure Analysis

The molecular formula of Vesatolimod is C22H30N6O2 . It has an average mass of 410.513 Da and a monoisotopic mass of 410.243011 Da .


Physical And Chemical Properties Analysis

Vesatolimod has a molecular formula of C22H30N6O2 and an average mass of 410.513 Da .

Aplicaciones Científicas De Investigación

Application 1: HIV Treatment

  • Summary of the Application : Vesatolimod is an orally administered agonist of toll-like receptor 7 (TLR7), which mediates both HIV-1 and immune cell activation in vitro . It has been used in research for the treatment of HIV.
  • Methods of Application or Experimental Procedures : In a randomized, double-blind, placebo-controlled phase 1b clinical trial, participants were given vesatolimod (n = 17) or placebo (n = 8) once every other week for a total of 10 doses while continuing on antiretroviral therapy (ART). ART was then interrupted, and the time to viral rebound was analyzed using the Kaplan-Meier method .
  • Results or Outcomes : Vesatolimod was associated with induction of immune cell activation, decreases in intact proviral DNA during ART, and a modest increase in time to rebound after ART was interrupted. The delayed viral rebound was predicted by the lower intact proviral DNA at the end of vesatolimod treatment (13 days after the final dose). Inferred pathway analysis suggested increased dendritic cell and natural killer cell cross-talk and an increase in cytotoxicity potential after vesatolimod dosing .

Application 2: Hepatitis B Treatment

  • Summary of the Application : Vesatolimod is being studied for its potential use in the treatment of Hepatitis B . Hepatitis B is a viral infection that attacks the liver and can cause both acute and chronic diseases .
  • Methods of Application or Experimental Procedures : Vesatolimod is used to stimulate the immune system, which can increase its ability to combat chronic viral infections . It is currently in clinical trials to determine whether it is safe and effective in patients with Hepatitis B .
  • Results or Outcomes : The results of these trials are not yet available, but the hope is that Vesatolimod will prove to be a valuable tool in the fight against Hepatitis B .

Application 3: Norovirus Treatment

  • Summary of the Application : Vesatolimod has shown activity against norovirus , a highly contagious virus that causes vomiting and diarrhea .
  • Methods of Application or Experimental Procedures : Vesatolimod is used to stimulate the immune system, which can increase its ability to combat viral infections . The specific methods of application or experimental procedures for this application are not detailed in the available sources .
  • Results or Outcomes : The results of these studies are not yet available, but initial research suggests that Vesatolimod could be a promising treatment for norovirus .

Application 4: Enterovirus 71 Treatment

  • Summary of the Application : Vesatolimod has shown activity against enterovirus 71 , a virus that can cause severe neurological disease in children .
  • Methods of Application or Experimental Procedures : Vesatolimod is used to stimulate the immune system, which can increase its ability to combat viral infections . The specific methods of application or experimental procedures for this application are not detailed in the available sources .
  • Results or Outcomes : The results of these studies are not yet available, but initial research suggests that Vesatolimod could be a promising treatment for enterovirus 71 .

Application 5: SIV Treatment

  • Summary of the Application : Vesatolimod has been used in research for the treatment of Simian Immunodeficiency Virus (SIV), a virus similar to HIV that affects non-human primates .
  • Methods of Application or Experimental Procedures : In a study, Vesatolimod was administered to SIV-infected non-human primates. The treatment led to sustained viral remission in some subjects when combined with anti-envelope antibodies or therapeutic vaccines .
  • Results or Outcomes : The study found that Vesatolimod can induce immune activation and lead to sustained viral remission in some non-human primates when combined with other treatments .

Application 6: Immune System Stimulation

  • Summary of the Application : Vesatolimod is used to stimulate the immune system, which can increase its ability to combat chronic viral infections .
  • Methods of Application or Experimental Procedures : Vesatolimod acts as a potent and selective agonist of Toll-like receptor 7 (TLR7), a receptor involved in the regulation of the immune system .
  • Results or Outcomes : The stimulation of the immune system by Vesatolimod has shown potential in combating various chronic viral infections .

Direcciones Futuras

Vesatolimod is currently in clinical trials to determine whether it is safe and effective in patients with Hepatitis B and HIV/AIDS . It has also shown activity against other viral diseases such as norovirus and enterovirus 71 . Future research will likely continue to explore the potential of Vesatolimod in treating various viral infections .

Propiedades

IUPAC Name

4-amino-2-butoxy-8-[[3-(pyrrolidin-1-ylmethyl)phenyl]methyl]-5,7-dihydropteridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N6O2/c1-2-3-11-30-22-25-20(23)19-21(26-22)28(15-18(29)24-19)14-17-8-6-7-16(12-17)13-27-9-4-5-10-27/h6-8,12H,2-5,9-11,13-15H2,1H3,(H,24,29)(H2,23,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOKSTCIRGDTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(CC(=O)N2)CC3=CC=CC(=C3)CN4CCCC4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40153741
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vesatolimod

CAS RN

1228585-88-3
Record name Vesatolimod [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228585883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vesatolimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12687
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GS-9620
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40153741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VESATOLIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8M467C50G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vesatolimod
Reactant of Route 2
Reactant of Route 2
Vesatolimod
Reactant of Route 3
Reactant of Route 3
Vesatolimod
Reactant of Route 4
Vesatolimod
Reactant of Route 5
Reactant of Route 5
Vesatolimod
Reactant of Route 6
Vesatolimod

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.